molecular formula C7H5N5 B2742682 7-azido-1H-indazole CAS No. 2567498-11-5

7-azido-1H-indazole

Cat. No.: B2742682
CAS No.: 2567498-11-5
M. Wt: 159.152
InChI Key: XDTXGOKQVXUHFV-UHFFFAOYSA-N
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Description

7-azido-1H-indazole is a heterocyclic compound that contains an indazole core with an azido group attached at the seventh position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The azido group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azido-1H-indazole typically involves the introduction of the azido group to a pre-formed indazole core. One common method is the nucleophilic substitution reaction of a halogenated indazole with sodium azide. For example, 7-bromo-1H-indazole can be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.

Another approach involves the direct azidation of 1H-indazole using azidating agents such as trimethylsilyl azide (TMSN3) in the presence of a suitable catalyst. This method can be performed under mild conditions and provides a straightforward route to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow chemistry techniques can be employed to optimize reaction conditions and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-azido-1H-indazole can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Reduction: 7-amino-1H-indazole.

    Cycloaddition: 1,2,3-triazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-azido-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.

    Chemical Biology: The azido group can be used for bioorthogonal labeling and click chemistry applications, allowing for the study of biological processes in living cells.

    Material Science:

    Organic Synthesis: It is a valuable intermediate for the synthesis of complex heterocyclic compounds and natural product analogs.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound without the azido group.

    7-bromo-1H-indazole: A halogenated derivative used as a precursor for the synthesis of 7-azido-1H-indazole.

    7-amino-1H-indazole: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate for the synthesis of various biologically active compounds and functional materials.

Properties

IUPAC Name

7-azido-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTXGOKQVXUHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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